molecular formula C13H18Cl2N2O3 B1424594 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220039-02-0

3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1424594
CAS No.: 1220039-02-0
M. Wt: 321.2 g/mol
InChI Key: LHVMVRZGGNJARO-UHFFFAOYSA-N
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Description

3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O3. It is a piperidine derivative, characterized by the presence of a chloro-nitrophenoxy group attached to the piperidine ring via an ethyl linker. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with 2-(piperidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is subsequently converted to its hydrochloride salt form .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products with different substituents replacing the chloro group.

    Reduction: Formation of 3-[2-(2-Amino-4-nitrophenoxy)ethyl]piperidine.

    Oxidation: Formation of oxidized piperidine derivatives.

Scientific Research Applications

3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The chloro-nitrophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]morpholine hydrochloride
  • 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]pyrrolidine hydrochloride
  • 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]azepane hydrochloride

Uniqueness

3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is unique due to its specific structural features, such as the piperidine ring and the chloro-nitrophenoxy group. These features confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3.ClH/c14-12-8-11(16(17)18)3-4-13(12)19-7-5-10-2-1-6-15-9-10;/h3-4,8,10,15H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVMVRZGGNJARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-02-0
Record name Piperidine, 3-[2-(2-chloro-4-nitrophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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